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[4-(Methylamino)thian-4-yl]methanol hydrochloride Documentation Hub

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  • Product: [4-(Methylamino)thian-4-yl]methanol hydrochloride
  • CAS: 1311317-87-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Novel Sulfur-Containing Heterocyclic Scaffolds for Drug Discovery

Abstract Sulfur-containing heterocyclic compounds represent a cornerstone in medicinal chemistry, forming the structural core of a significant portion of FDA-approved drugs.[1][2] The unique physicochemical properties co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfur-containing heterocyclic compounds represent a cornerstone in medicinal chemistry, forming the structural core of a significant portion of FDA-approved drugs.[1][2] The unique physicochemical properties conferred by the sulfur atom—including its size, electronegativity, and ability to form diverse bonding interactions—make these scaffolds particularly adept at interacting with biological targets.[3][4] This guide provides an in-depth exploration of prominent sulfur-containing heterocyclic scaffolds, including thiophenes, thiazoles, and benzothiazepines. We will delve into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, ranging from anticancer to cardiovascular and anti-infective agents.[5][6] Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the foundational knowledge to leverage these privileged structures in their discovery pipelines.

The Privileged Role of Sulfur in Heterocyclic Scaffolds

The incorporation of a sulfur atom into a heterocyclic ring profoundly influences its electronic structure, conformation, and physicochemical properties, offering distinct advantages in drug design.[7] Unlike their nitrogen and oxygen counterparts, sulfur's larger atomic radius and available d-orbitals allow for an expanded valency and unique geometric arrangements. This versatility is central to its role in medicinal chemistry.[4]

One of the most powerful concepts leveraging sulfur is bioisosterism , where the thiophene ring, for example, serves as an effective bioisostere for a benzene ring.[8] This substitution can maintain or enhance biological activity while favorably altering metabolic profiles, solubility, and receptor-binding interactions.[3] The sulfur atom itself can act as a hydrogen bond acceptor and engage in non-covalent interactions with biological targets, contributing to binding affinity and specificity.[3] These unique attributes have cemented sulfur-containing heterocycles as "privileged scaffolds" in the quest for novel therapeutics.[9]

Key Scaffold Classes in Modern Drug Discovery

While the diversity of sulfur-containing heterocycles is vast, several classes have emerged as particularly fruitful for drug discovery due to their synthetic accessibility and broad spectrum of biological activity.

Thiophenes: The "Bioisostere of Benzene"

Thiophene, a five-membered aromatic ring, is one of the most important heterocyclic scaffolds in medicinal chemistry, with 26 thiophene-bearing drugs approved by the USFDA.[3] Its structural and electronic similarity to benzene allows it to mimic phenyl groups in drug-receptor interactions, while its distinct properties offer opportunities for therapeutic optimization.[3][8] Thiophene derivatives exhibit a remarkable range of pharmacological activities, making them a focus for developing novel agents across multiple disease areas.[8][10]

Therapeutic Applications:

  • Anti-inflammatory: Drugs like Suprofen and Tiaprofenic acid utilize the thiophene scaffold.[3]

  • Anticancer: Thiophene derivatives have been shown to inhibit various signaling pathways implicated in cancer.[8][11] Raltitrexed is an established anticancer agent containing this moiety.[3]

  • Central Nervous System (CNS): The antipsychotic drug Olanzapine and the anticonvulsant Tiagabine highlight the utility of thiophenes in developing CNS agents.[3][12]

  • Anti-infective: Thiophene-based compounds have demonstrated potent antibacterial, antifungal, and antiviral properties.[3][8][13]

The diagram below illustrates the general workflow for leveraging such scaffolds in drug discovery.

G cluster_0 Discovery & Design cluster_1 Optimization cluster_2 Development Scaffold Selection Scaffold Selection (e.g., Thiophene) Library Synthesis Combinatorial Chemistry & Parallel Synthesis Scaffold Selection->Library Synthesis Iterative Process HTS High-Throughput Screening Library Synthesis->HTS Iterative Process Hit Identification Active 'Hits' Identified HTS->Hit Identification Hit-to-Lead Hit-to-Lead (Potency & PK/PD) Hit Identification->Hit-to-Lead Lead Optimization Refining Efficacy & Safety Hit-to-Lead->Lead Optimization SAR Studies Candidate Selection Preclinical Candidate Selection Lead Optimization->Candidate Selection Preclinical Studies In-vivo & Toxicity Testing Candidate Selection->Preclinical Studies Clinical Trials Phase I, II, III Preclinical Studies->Clinical Trials FDA Approval New Drug Application (NDA) Clinical Trials->FDA Approval

Caption: A generalized workflow for scaffold-based drug discovery.

Thiazoles: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing both sulfur and a nitrogen atom, is a structural component of numerous natural products, including Vitamin B1 (Thiamine).[14][15] This scaffold is a cornerstone in medicinal chemistry, valued for its ability to serve as a pharmacophore, engage in hydrogen bonding, and coordinate with metal ions.[15][16] Synthetic thiazole derivatives are integral to a wide array of clinically used drugs, demonstrating their versatility and therapeutic relevance.[15][17]

Therapeutic Applications:

  • Anticancer: Thiazole-containing compounds, such as the approved drug Dasatinib, often function as potent kinase inhibitors.[15] Numerous derivatives show significant cytotoxic activity against various cancer cell lines.[16][18]

  • Anti-infective: The thiazole nucleus is found in drugs with antibacterial (Cefoxitin), antifungal (Sertaconazole), and antiviral (Ritonavir) properties.[3][15]

  • Anti-inflammatory: Fanetizole and Meloxicam are examples of anti-inflammatory agents built around a thiazole core.[15]

Benzothiazepines: Modulators of Ion Channels and Beyond

Benzothiazepines (BTZs) are characterized by a seven-membered thiazepine ring fused to a benzene ring.[19] This class of compounds is famously represented by Diltiazem, a calcium channel blocker widely used to treat hypertension, angina, and certain arrhythmias.[20][21] The 1,5-benzothiazepine core is a privileged structure for cardiovascular drugs.[22] However, the pharmacological potential of BTZs is not limited to ion channel modulation, with research uncovering activities across other therapeutic areas.[19][20]

Therapeutic Applications:

  • Cardiovascular: As calcium channel antagonists, drugs like Diltiazem and Clentiazem are mainstays in treating cardiovascular disorders.[20][22]

  • Central Nervous System (CNS): The antipsychotic drugs Quetiapine and Clothiapine are BTZ derivatives, demonstrating the scaffold's utility for targeting CNS disorders.[19][22]

  • Anticancer and Antiviral: Emerging research has identified BTZ derivatives with potential as anticancer and antiviral agents, expanding the therapeutic horizon for this scaffold.[19][20]

The diagram below showcases the core structures of these key scaffolds.

Caption: Core structures of Thiophene, Thiazole, and 1,5-Benzothiazepine.

Synthetic Strategies and Methodologies

The synthesis of sulfur-containing heterocycles has evolved from classical condensation reactions to more sophisticated and efficient methods, including metal-catalyzed cross-couplings and multicomponent reactions (MCRs).[23][24] The choice of synthetic route is critical and is often guided by the desired substitution pattern, scalability, and atom economy.

Featured Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. This protocol remains a cornerstone for generating diverse thiazole libraries for screening.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve one equivalent of the chosen thioamide (e.g., thiourea) in a suitable solvent, typically a polar protic solvent like ethanol.

  • Addition of α-Haloketone: To the stirred solution, add one equivalent of the α-haloketone (e.g., 2-chloro-1-phenylethanone) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms (often the hydrohalide salt of the aminothiazole), it can be collected by filtration.

  • Neutralization & Extraction: The filtrate (or the redissolved precipitate) is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the final thiazole derivative.

Mechanistic Insights and Target Validation

Sulfur-containing heterocycles exert their biological effects through a multitude of mechanisms.[6][25] Their ability to inhibit enzymes, block ion channels, intercalate DNA, or modulate receptor function makes them versatile tools for therapeutic intervention.[6]

For instance, in oncology, many heterocyclic scaffolds, including those containing sulfur, are designed as kinase inhibitors.[8] Kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. The Raf/MEK/ERK pathway is a key cascade that is often dysregulated in cancer. A drug designed to inhibit a kinase like MEK would block downstream signaling, thereby inhibiting cancer cell proliferation.[6]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Inhibitor Thiazole-based MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a kinase inhibitor.

Quantitative Data Summary

To illustrate the potency of these scaffolds, the table below summarizes the biological activity of representative compounds from the literature.

Scaffold ClassCompound ExampleBiological ActivityTarget/AssayIC₅₀ / MIC ValueReference
Thiazole Benzimidazole-thiazole derivativeAnticancerHuman Cancer Cell LinesFavorable IC₅₀ values[16]
Thiazole Coumarin-indole-thiazoleAntioxidantDPPH radical scavengingPotent activity[16]
Thiophene Thiophene-based derivativeAntimycobacterialM. tuberculosisSubmicromolar MICs[13]
Benzothiazepine DiltiazemCardiovascularCa²⁺ Channel BlockerTherapeutically effective[20][22]

Future Outlook and Emerging Scaffolds

The exploration of sulfur-containing heterocycles is far from complete. While thiophenes and thiazoles are well-established, researchers are continuously investigating other scaffolds like thiadiazoles , thiazolidinediones , and phenothiazines for novel therapeutic applications.[6][13] The development of innovative synthetic methodologies, such as flow chemistry and photoredox catalysis, is enabling access to previously unattainable chemical space.[26] Furthermore, the integration of computational chemistry and machine learning is accelerating the design and optimization of new sulfur-containing drug candidates, promising a new wave of innovative medicines in the years to come.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Google Scholar.
  • Sulphur-Containing Heterocycles as Antimycobacterial Agents: Recent Advances in Thiophene and Thiadiazole Derivatives. (n.d.). PubMed.
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Exploratory

A Comparative Analysis of Thiane and Tetrahydropyran Amino Alcohols for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Within the landscape of medicinal chemistry, six-membered heterocyclic compounds are foundational scaffolds for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, six-membered heterocyclic compounds are foundational scaffolds for the design of novel therapeutics. Among these, saturated rings containing a single heteroatom, such as tetrahydropyran (oxane) and thiane (thian), are of particular interest.[1] Their prevalence in FDA-approved drugs underscores their utility in creating molecules with favorable pharmacological profiles.[2] This guide provides a detailed comparative analysis of their amino alcohol derivatives, offering insights into their distinct physicochemical properties, synthesis, and strategic application in drug development.

The core difference between these two scaffolds lies in the heteroatom: oxygen in tetrahydropyran and sulfur in thiane. This seemingly subtle variation has profound implications for the molecule's three-dimensional structure, polarity, and potential for interaction with biological targets. By understanding these differences, medicinal chemists can make more informed decisions when selecting a scaffold to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity.

This document will delve into the structural nuances of thiane and tetrahydropyran amino alcohols, provide detailed synthetic protocols, and explore their role as bioisosteres in modulating the properties of drug candidates. Through a comprehensive examination of these two important classes of compounds, this guide aims to equip researchers and drug development professionals with the knowledge to strategically leverage their unique characteristics in the pursuit of innovative medicines.

Physicochemical and Structural Properties

Core Heterocyclic Scaffolds: Thiane vs. Tetrahydropyran

The substitution of a methylene group in cyclohexane with an oxygen or sulfur atom creates tetrahydropyran and thiane, respectively. This heteroatomic substitution significantly alters the physicochemical properties of the ring system.

  • Electronegativity and Bond Lengths: Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. The C-S bond is longer than the C-O bond, which affects the overall ring geometry and volume.

  • Conformational Preferences: Both tetrahydropyran and thiane predominantly adopt a chair conformation to minimize steric strain.[1][3] However, the longer C-S bonds in thiane result in a slightly more puckered and flexible ring compared to the more rigid tetrahydropyran. These conformational differences can influence how a drug molecule fits into a protein's binding pocket.

  • Polarity and Lipophilicity: The more polar C-O bond in tetrahydropyran generally leads to a lower lipophilicity (lower LogP/LogD) compared to the corresponding thiane analogue.[4] This increased polarity can enhance aqueous solubility and the potential for hydrogen bonding.

  • Hydrogen Bonding: The oxygen atom in tetrahydropyran can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.[4] While the sulfur atom in thiane is a weaker hydrogen bond acceptor, it can participate in other non-covalent interactions, such as sulfur-aromatic interactions.

Table 1: Comparison of Physicochemical Properties of Tetrahydropyran and Thiane
PropertyTetrahydropyranThiane
Molecular Formula C₅H₁₀O[1]C₅H₁₀S[5]
Molar Mass 86.13 g/mol [1]102.20 g/mol [5]
Boiling Point 88 °C[1]142 °C[3]
Density 0.881 g/mL[6]0.994 g/mL[3]
XLogP3 0.91.7[5]
Hydrogen Bond Acceptor Count 10
The Amino Alcohol Moiety

Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group.[7][8] These functional groups are key pharmacophores in many drug molecules, contributing to target binding and influencing physicochemical properties. The relative stereochemistry of the amino and hydroxyl groups, as well as their position on the heterocyclic ring (e.g., 2,4- or 3,4-disubstituted), is critical for biological activity.

The introduction of amino and hydroxyl groups onto the thiane or tetrahydropyran scaffold can significantly impact the molecule's properties:

  • Increased Polarity and Solubility: Both the amine and hydroxyl groups can participate in hydrogen bonding, generally increasing the molecule's polarity and aqueous solubility.

  • Chirality: The presence of these substituents often introduces chiral centers, and the specific stereoisomer can exhibit vastly different pharmacological effects.

  • Basicity: The amino group introduces basicity (pKa), which can be modulated to optimize a drug's absorption and distribution.

Synthesis and Methodologies

The synthetic routes to thiane and tetrahydropyran amino alcohols are distinct, reflecting the different chemistries of the heteroatoms. The choice of a particular synthetic strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Synthesis of Tetrahydropyran Amino Alcohols

A common and versatile method for synthesizing substituted tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[9]

Experimental Protocol: Synthesis of a 4-hydroxytetrahydropyran derivative via Prins Cyclization

  • To a solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent such as dichloromethane at 0 °C, add a Lewis acid catalyst (e.g., In(OTf)₃, 0.1 equiv). The Lewis acid activates the aldehyde, making it more susceptible to nucleophilic attack by the olefin.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. The reaction progress is monitored to determine the point of completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. The quench neutralizes the acidic catalyst.

  • Extract the aqueous layer with dichloromethane (3x). The product is extracted into the organic phase.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This removes water and solvent to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran-4-ol derivative. [10] Purification isolates the desired product from byproducts.

Synthesis of Tetrahydropyran Amino Alcohols Homoallylic Alcohol Homoallylic Alcohol Reaction_Mixture Reaction Mixture (DCM, 0°C to rt) Homoallylic Alcohol->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Lewis Acid Lewis Acid Lewis Acid->Reaction_Mixture catalyst Workup Aqueous Workup (NaHCO3) Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Tetrahydropyran-4-ol Tetrahydropyran-4-ol Purification->Tetrahydropyran-4-ol

Figure 1: General workflow for the synthesis of a tetrahydropyran-4-ol derivative via a Prins cyclization.

Synthesis of Thiane Amino Alcohols

The synthesis of thianes often involves the reaction of a di-electrophile with a sulfur nucleophile. For example, 1,5-dibromopentane can be reacted with sodium sulfide to form the parent thiane ring.[3] The amino alcohol functionality can be introduced before or after ring formation.

Experimental Protocol: Synthesis of a Thiane Derivative

  • To a solution of 1,5-dibromopentane (1.0 equiv) in ethanol, add sodium sulfide nonahydrate (1.1 equiv) portion-wise at room temperature. The sulfide ion acts as a nucleophile, displacing the bromide ions in an intramolecular cyclization.

  • Heat the reaction mixture to reflux for 6 hours, monitoring by GC-MS. Refluxing provides the necessary energy for the reaction to proceed.

  • After cooling to room temperature, filter the reaction mixture to remove the sodium bromide byproduct. The salt byproduct is insoluble and can be removed by filtration.

  • Concentrate the filtrate under reduced pressure. The solvent is removed to yield the crude product.

  • Purify the crude product by distillation to afford thiane. Distillation is a suitable purification method for this volatile product. The amino alcohol can then be introduced through subsequent functionalization steps.

Synthesis of Thiane 1,5-Dibromopentane 1,5-Dibromopentane Reaction_Mixture Reaction Mixture (Ethanol, reflux) 1,5-Dibromopentane->Reaction_Mixture Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Distillation Distillation Filtration->Distillation Thiane Thiane Distillation->Thiane

Figure 2: General workflow for the synthesis of the parent thiane ring.

Impact on Drug Design and ADME Properties

The choice between a thiane and a tetrahydropyran amino alcohol scaffold can be a strategic decision to fine-tune the ADME properties of a drug candidate.

Role as Bioisosteres

Bioisosterism is the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[11] Thiane and tetrahydropyran rings are often used as bioisosteres for each other and for cyclohexane.

  • Tetrahydropyran as a Cyclohexane Bioisostere: Replacing a cyclohexane ring with a tetrahydropyran ring can increase polarity, improve solubility, and introduce a hydrogen bond acceptor, potentially enhancing binding affinity.[4]

  • Thiane as a Cyclohexane Bioisostere: A thiane ring can also replace cyclohexane to modulate lipophilicity, although the effect is less pronounced than with tetrahydropyran. The larger size of the sulfur atom can also be used to probe the steric tolerance of a binding site.

Modulation of Physicochemical Properties for Drug Development
ADME PropertyImpact of Tetrahydropyran ScaffoldImpact of Thiane Scaffold
Aqueous Solubility Generally higher due to the polar C-O bond and hydrogen bonding capability.Generally lower compared to tetrahydropyran analogues.
Lipophilicity (LogP/LogD) Lower lipophilicity.[4]Higher lipophilicity.
Metabolic Stability Generally stable, though adjacent carbons can be susceptible to oxidation.The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can alter the compound's properties and potentially lead to reactive metabolites.
Protein-Ligand Interactions The oxygen atom can act as a key hydrogen bond acceptor.[12]Can participate in weaker hydrogen bonds and other non-covalent interactions. The larger size may provide better shape complementarity in some cases.

Case Studies in Drug Discovery

  • Tetrahydropyran Amino Alcohols: The drug Gilteritinib , an AXL receptor tyrosine kinase inhibitor, features an amino-tetrahydropyran moiety.[4] This scaffold likely contributes to the drug's favorable pharmacokinetic profile by modulating its solubility and providing a key interaction point with the target kinase.

  • Thiane-containing compounds have been explored in various therapeutic areas, including as antiviral and anticancer agents.[13][14] The thiane ring in these compounds is often crucial for their biological activity, with the sulfur atom participating in key interactions with the target protein.

Conclusion and Future Perspectives

The selection of a thiane or tetrahydropyran amino alcohol scaffold in drug design is a nuanced decision with significant consequences for a compound's overall properties. Tetrahydropyran derivatives are often chosen to enhance solubility and introduce a hydrogen bond acceptor, while thiane analogues offer a way to modulate lipophilicity and explore different steric requirements in a binding pocket.

A thorough understanding of the distinct chemical and physical properties of these two heterocyclic systems is paramount for medicinal chemists. As our understanding of drug-target interactions and ADME properties continues to grow, the strategic use of these and other heterocyclic scaffolds will remain a cornerstone of rational drug design. Future work in this area will likely focus on the development of novel stereoselective synthetic methods to access a wider range of substituted thiane and tetrahydropyran amino alcohols, further expanding the toolbox for drug discovery professionals.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Tetrahydropyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active thietane-containing molecules. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2018, May 7). Natural Occurring Thiirane Containing Compounds: Origin, Chemistry, and their Pharmacological Activities. Retrieved from [Link]

  • Faust, S., & Procter, D. J. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(31), 6737–6750.
  • MDPI. (2022). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition.
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  • PMC. (2020). Engineering of the Thiamine Diphosphate‐Dependent JanthE for the Synthesis of Tertiary Alcohols.
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  • Wiley Online Library. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-176.
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  • ResearchGate. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]

  • University of Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

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  • PMC. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 28(15), 5786.
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Protocols & Analytical Methods

Method

solubility of [4-(Methylamino)thian-4-yl]methanol HCl in DMSO and methanol

Application Note: Solubility Profiling & Handling of [4-(Methylamino)thian-4-yl]methanol HCl Executive Summary This guide provides a technical protocol for the solubilization, handling, and storage of [4-(Methylamino)thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling of [4-(Methylamino)thian-4-yl]methanol HCl

Executive Summary

This guide provides a technical protocol for the solubilization, handling, and storage of [4-(Methylamino)thian-4-yl]methanol hydrochloride (CAS: 1311317-87-9).[1] This compound, a functionalized thiane heterocycle containing a secondary amine and a primary alcohol, serves as a critical building block in medicinal chemistry and fragment-based drug discovery.

Due to the limited public availability of empirical solubility coefficients for this specific catalog entity, this guide utilizes Structural Analog Interpolation (SAI) combined with standard physicochemical principles to establish working protocols. The compound is a polar, ionizable hydrochloride salt, predicting high solubility in high-dielectric aprotic solvents (DMSO) and protic solvents (Methanol), with specific stability considerations for each.

Physicochemical Context

Compound Profile
  • Systematic Name: [4-(Methylamino)thian-4-yl]methanol hydrochloride[1][2]

  • CAS Number: 1311317-87-9[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.73 g/mol [3][4]

  • Structural Features:

    • Thiane Ring: Saturated sulfur heterocycle (lipophilic core).

    • C4-Substituents: Hydroxymethyl (H-bond donor/acceptor) and Methylamino (ionizable cation at neutral pH).[1]

    • Salt Form: Hydrochloride (increases lattice energy but significantly enhances aqueous and polar-organic solubility).[1]

Solubility Mechanism

The dissolution of this HCl salt is driven by the solvation of the ammonium cation (


) and the chloride anion (

).
  • In DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent (

    
    ). It effectively solvates the cationic ammonium species via its oxygen lone pairs. It is the preferred solvent  for high-concentration stock solutions (>50 mM) used in biological assays.[1]
    
  • In Methanol: Methanol is a polar protic solvent (

    
    ). It solvates both ions effectively through hydrogen bonding. It is ideal for intermediate dilutions  or chemical synthesis applications but is less suitable for long-term storage due to evaporation and potential trans-esterification risks (though minimal with this specific structure).[1]
    

Solubility Data & Projections

Based on the behavior of structural analogs (e.g., 4-aminotetrahydropyran HCl, 4-piperidinemethanol HCl), the following solubility limits are projected. Note: These are conservative estimates; actual saturation points may be higher.

SolventProjected SolubilitySuitabilityPrimary Application
DMSO > 50 mg/mL (> 250 mM)Excellent Cryo-storage, HTS Library Stocks
Methanol > 20 mg/mL (> 100 mM)Good LC-MS sample prep, Synthesis
Water > 50 mg/mLGoodAcute biological assays (PBS)
Ethanol < 10 mg/mLModerateNot recommended for high-conc stocks
Acetonitrile < 1 mg/mLPoorNot recommended

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Target: Prepare 1 mL of a 100 mM stock solution. Pre-requisite: Ensure the compound is at room temperature to prevent condensation.

  • Weighing: Accurately weigh 19.77 mg of [4-(Methylamino)thian-4-yl]methanol HCl into a sterile, amber glass vial (to minimize light exposure, though the compound is generally photostable).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%, sterile filtered).
    
    • Critical Step: Do not add the full volume at once if working near the saturation limit. Add 800 µL, dissolve, then adjust to the final volume. For 100 mM, direct addition is usually safe.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into 50–100 µL aliquots in polypropylene PCR tubes or cryovials. Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

Protocol B: Saturation Solubility Determination (Visual Method)

Use this protocol if exact solubility data is required for a specific formulation.

  • Place 10 mg of solid compound into a transparent HPLC vial.

  • Add 50 µL of solvent (DMSO or Methanol).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility is > 200 mg/mL.[5]

    • Cloudy/Solid: Add solvent in 50 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    .
    

Visualization of Workflows

Figure 1: Solubility Testing & Stock Preparation Workflow

SolubilityWorkflow Start Start: Solid Compound (CAS 1311317-87-9) Weigh Weigh ~20 mg Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO DMSO (Anhydrous) SolventSelect->DMSO For Bio-Assay/Storage MeOH Methanol (HPLC Grade) SolventSelect->MeOH For Synthesis/LC-MS Dissolve Vortex (30s) -> Sonicate (5m) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection Dissolve->Check Success Clear Solution (Ready for Use) Check->Success Dissolved Fail Precipitate Persists Check->Fail Undissolved Dilute Add 10% more solvent Fail->Dilute Dilute->Dissolve

Caption: Decision tree for solubilizing [4-(Methylamino)thian-4-yl]methanol HCl, ensuring optimal solvent selection based on downstream application.

Troubleshooting & FAQs

Q1: My DMSO stock froze in the fridge (4°C). Is it ruined?

  • No. Pure DMSO freezes at 19°C. This is normal. Thaw it completely at room temperature (or 37°C water bath) and vortex before use to ensure homogeneity. Do not pipette from a partially frozen slurry, as this alters concentration.

Q2: Can I use Methanol stocks for cell culture?

  • Caution. Methanol is cytotoxic. If using a MeOH stock, ensure the final dilution in the cell culture media results in <0.5% v/v Methanol. DMSO is generally tolerated up to 0.1% - 0.5% v/v.[1]

Q3: The solution turned yellow after a month at room temperature.

  • Discard. While the HCl salt is stable, amines can undergo slow oxidation or reaction with trace impurities in DMSO (e.g., dimethyl sulfide formation) if stored improperly. Always store stocks at -20°C or colder.

References

  • PubChem. Compound Summary: Thian-4-ylmethanol derivatives. National Library of Medicine. Available at: [Link][1]

  • Balakrishnan, V., et al. "Preparation of stock solution for Growth Regulators."[6] ResearchGate.[7] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Thiane Amines

Welcome to the technical support center for N-alkylation reactions involving thiane amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation reactions involving thiane amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, selectivity, and efficiency of these crucial transformations. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common challenges and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My direct N-alkylation with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, with low yield for my desired mono-alkylated thiane amine. What is happening and how can I fix it?

A1: The Challenge of Over-Alkylation

This is the most common issue in direct N-alkylation of primary or secondary amines. The root cause lies in the relative nucleophilicity of the starting material versus the product. The mono-alkylated thiane amine product is often more nucleophilic than the starting amine due to the electron-donating nature of the newly added alkyl group. This makes the product more likely to react with the remaining alkyl halide, leading to the formation of a di-alkylated byproduct and, in some cases, a quaternary ammonium salt.[1][2]

Mechanistic Insight: The reaction proceeds via a standard SN2 mechanism. Once the first alkyl group is added, the resulting secondary or tertiary amine has a higher electron density on the nitrogen atom, making it a "runaway" reaction where the product outcompetes the starting material for the electrophile.[1]

Troubleshooting Workflow for Over-Alkylation

G cluster_0 Problem: Low Yield of Mono-Alkylated Product cluster_1 Primary Solutions: Stoichiometry & Conditions cluster_2 Advanced Strategies Problem Over-Alkylation Detected (Mixture of products by LC-MS/NMR) Sol1 Adjust Stoichiometry: Use large excess of thiane amine (3-5 eq.) Problem->Sol1 Easiest to implement Sol2 Lower Temperature: Reduces rate of second alkylation Problem->Sol2 Sol3 Change Solvent: Use less polar solvent to disfavor formation of charged intermediate Problem->Sol3 Sol4 Slow Addition: Add alkyl halide slowly via syringe pump Problem->Sol4 Adv1 Alternative Method: Switch to Reductive Amination Sol1->Adv1 If problem persists Sol2->Adv1 If problem persists Sol3->Adv1 If problem persists Sol4->Adv1 If problem persists Adv2 Use Protecting Group Strategy Adv1->Adv2 For complex substrates

Caption: Troubleshooting workflow for over-alkylation.

Solutions & Protocols:

  • Control Stoichiometry: The most straightforward approach is to use a large excess of the thiane amine relative to the alkylating agent (e.g., 3-5 equivalents).[2] This ensures the alkyl halide is more likely to encounter the starting amine before it can react with the product.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can selectively slow down the second, often faster, alkylation step.

    • Solvent: Less polar solvents can disfavor the formation of the charged ammonium intermediate, potentially reducing the rate of the second alkylation.[3]

    • Slow Addition: Adding the alkylating agent dropwise or via a syringe pump over several hours keeps its instantaneous concentration low, favoring reaction with the more abundant starting amine.[4]

  • Switch to a More Controllable Method: If the above strategies fail, direct alkylation may not be the optimal method. Reductive Amination is a superior alternative for achieving selective mono-alkylation as it avoids the over-alkylation issue inherent to SN2 reactions with alkyl halides.[1][5]

Q2: My N-alkylation reaction is very slow or gives no product. What factors should I investigate?

A2: The Challenge of Low Reactivity

Low reactivity in N-alkylation of thiane amines can stem from several factors, often related to steric hindrance, the nature of the alkylating agent, or suboptimal reaction conditions.

Causality Checklist:

  • Steric Hindrance: The thiane ring itself or substituents on the ring or the amine can physically block the nucleophilic nitrogen from attacking the electrophilic carbon of the alkylating agent.[6][7] This is a primary consideration in SN2 reactions, where the reaction rate is highly sensitive to steric bulk (Methyl > Primary > Secondary >> Tertiary alkyl halides).[8]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge.[3] The general reactivity order for alkyl halides is R-I > R-Br > R-Cl >> R-F. If you are using an alkyl chloride, the reaction will inherently be slower than with a bromide or iodide.

  • Insufficiently Strong Base: A base is required to neutralize the proton generated on the nitrogen after alkylation. If the base is too weak, the amine will exist predominantly in its protonated, non-nucleophilic ammonium salt form, effectively stopping the reaction.[9]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and reactive. Polar protic solvents (like ethanol or water) can form a hydrogen-bond cage around the amine, reducing its nucleophilicity and slowing the reaction.[10][11]

Table 1: Impact of Reaction Parameters on N-Alkylation Yield

ParameterCondition AYield A (%)Condition BYield B (%)Rationale
Base K₂CO₃ (weak)45Cs₂CO₃ (stronger)85A stronger, more soluble base more effectively deprotonates the amine, increasing the concentration of the active nucleophile.[12]
Solvent Toluene (nonpolar)20DMF (polar aprotic)90Polar aprotic solvents stabilize the charged transition state of the SN2 reaction, lowering the activation energy.[3][10]
Leaving Group n-Butyl Chloride35n-Butyl Bromide85Bromide is a better leaving group than chloride, leading to a faster reaction rate.[13]
Temperature Room Temp1580 °C75Increasing temperature provides the necessary activation energy, but must be balanced against potential side reactions.

Yields are representative and based on typical outcomes for cyclic amines.

Solutions & Protocols:

  • Optimize the Base and Solvent System:

    • Switch to a stronger base like Cs₂CO₃ or NaH.

    • Use a polar aprotic solvent such as DMF, acetonitrile, or DMSO. For reactions with alkyl bromides, adding catalytic potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to the highly reactive alkyl iodide.[14]

  • Increase Temperature: Many N-alkylations require heating. Incrementally increase the temperature (e.g., to 60 °C, 80 °C, or 100 °C) while monitoring the reaction by TLC or LC-MS.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[15][16][17] This is particularly effective for sluggish reactions.

Q3: I am attempting a palladium-catalyzed N-alkylation (e.g., Buchwald-Hartwig) with my thiane amine, and the catalyst appears to die. What is the likely cause?

A3: The Challenge of Catalyst Poisoning

The sulfur atom in the thiane ring is a well-known poison for many transition metal catalysts, particularly palladium.[18][19][20][21] The lone pair of electrons on the sulfur can strongly coordinate to the metal center, occupying an active site and preventing the catalyst from participating in the catalytic cycle. This leads to a rapid loss of activity and an incomplete reaction.

Mechanistic Insight: In the Buchwald-Hartwig cycle, the active Pd(0) species must be available to undergo oxidative addition with the aryl halide. If the sulfur atom of the thiane amine coordinates to the Pd(0) center, it forms a stable, off-cycle complex that effectively removes the catalyst from the reaction.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Poison [L-Pd(0)]---S-Thiane (Inactive Complex) Pd0->Poison Sulfur Coordination (Catalyst Poisoning) PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx AmineComp L-Pd(II)(Ar)(NR2) LigEx->AmineComp RedElim Reductive Elimination AmineComp->RedElim RedElim->Pd0 Thiane Thiane Amine (Substrate) Thiane->Poison

Caption: Catalyst poisoning in the Buchwald-Hartwig cycle.

Solutions:

  • Use Specialized Ligands: Modern Buchwald-Hartwig catalysis has developed ligands specifically designed to be robust and resist poisoning. Bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands can create a sterically hindered environment around the palladium center, which can disfavor coordination with the sulfur atom while still allowing the desired catalytic cycle to proceed.[22]

  • Increase Catalyst Loading: While not ideal from a cost and atom-economy perspective, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.

  • Consider Alternative Metals: While palladium is most common, other metals like copper (as in Ullmann coupling) or nickel may be less susceptible to poisoning by sulfur in certain contexts.[23]

  • Avoid Catalytic Methods: If catalyst poisoning proves insurmountable, revert to a stoichiometric method that does not rely on a transition metal catalyst, such as direct SN2 alkylation or reductive amination.

Advanced Troubleshooting & Alternative Methodologies

My reaction is clean but incomplete. How can I drive it to completion?

If your reaction stalls despite optimizing temperature and stoichiometry, consider using Phase-Transfer Catalysis (PTC) . This is particularly effective for reactions between a water-soluble base (like K₂CO₃ or NaOH) and an organic-soluble thiane amine and alkyl halide.

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate anion from the aqueous phase into the organic phase.[24][25] This "organic-soluble base" can then deprotonate the ammonium salt formed after alkylation, regenerating the nucleophilic amine in the same phase as the alkyl halide, thereby accelerating the reaction.[25]

Benefits for Thiane Amines:

  • Allows the use of inexpensive, strong inorganic bases.

  • Often leads to cleaner reactions and simpler workups.

  • Can be combined with microwave irradiation for even faster reactions.[16]

Protocol: Reductive Amination of Thiane-4-one

This is a highly reliable method for producing N-substituted thiane-4-amines while completely avoiding over-alkylation.[5][26]

Reaction: Thiane-4-one + Primary Amine → N-substituted-thiane-4-amine

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve thiane-4-one (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

    • If the reaction is sluggish, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction:

    • Once imine formation is significant, add a mild reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is an excellent choice as it is selective for the iminium ion over the ketone starting material and can be used in a one-pot procedure.[5]

    • Continue stirring at room temperature until the starting materials are consumed (typically 4-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated thiane amine.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature - ResearchGate. [Link]

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin - National Institutes of Health (NIH). [Link]

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - National Institutes of Health (NIH). [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir - ACS Publications. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Phase Transfer Catalysis - Dalal Institute. [Link]

  • Best Conditions For N-Alkylation? - Sciencemadness.org. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. [Link]

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review) - ResearchGate. [Link]

  • N-alkylation of secondary amine? - ResearchGate. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale - INAHTA. [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journal of Organic Chemistry. [Link]

  • 11.3 Characteristics of the SN2 Reaction - Organic Chemistry: A Tenth Edition. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature - Catalysis Communications. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - National Institutes of Health (NIH). [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts - National Institutes of Health (NIH). [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - National Institutes of Health (NIH). [Link]

  • Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis - CEM Corporation. [Link]

  • Difficulties with N-Alkylations using alkyl bromides - Reddit. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - National Institutes of Health (NIH). [Link]

  • One Pot Microwave-Assisted Synthesis of Alkane Thiols - AWS. [Link]

  • Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion - ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - National Institutes of Health (NIH). [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene - ResearchGate. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO México. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions - YouTube. [Link]

  • A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water - Semantic Scholar. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - Defense Technical Information Center. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

Technical Support Center: Handling [4-(Methylamino)thian-4-yl]methanol HCl

Compound Profile & Hygroscopic Mechanism Compound: [4-(Methylamino)thian-4-yl]methanol Hydrochloride Class: Heterocyclic Amine Salt Molecular Feature: Thiane (sulfur-containing) ring with quaternary substitution.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Hygroscopic Mechanism

Compound: [4-(Methylamino)thian-4-yl]methanol Hydrochloride Class: Heterocyclic Amine Salt Molecular Feature: Thiane (sulfur-containing) ring with quaternary substitution.[1][2][3]

Why is this happening? This compound is a "perfect storm" for moisture absorption.[3]

  • Ionic Lattice (HCl Salt): The chloride anion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and the protonated amine (
    
    
    
    ) have high hydration energy.[1][3] They pull water from the air to stabilize the crystal lattice, rapidly leading to deliquescence (dissolving in its own absorbed water).[3]
  • Hydrogen Bonding: The hydroxymethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) provides additional sites for water binding via hydrogen bonds.[1][3]
    
  • Thiane Sensitivity: While the sulfur atom is relatively stable, the presence of water can accelerate oxidative degradation (to sulfoxide) if trace transition metals or oxygen are present.[3]

Troubleshooting Guide (Q&A)

Issue 1: "My solid has turned into a sticky oil or goo."

Diagnosis: Deliquescence.[3] The salt has absorbed enough atmospheric water to dissolve itself.[3] Immediate Action: Do NOT attempt to scrape it or heat it in an oven (which may cause oxidation of the sulfur ring).[3]

Recovery Protocol:

  • Dissolve: Add a minimum amount of anhydrous Methanol (MeOH) to fully dissolve the oil.[3]

  • Azeotrope: Add 5-10 equivalents of Toluene.

  • Evaporate: Rotary evaporate at 40-45°C. The Toluene/MeOH/Water azeotrope will carry the water off.[1][2][3]

  • Repeat: Repeat the Toluene addition and evaporation 2x.

  • Final Dry: Place under high vacuum (<1 mbar) for 12 hours.

Issue 2: "I cannot weigh it accurately; the mass keeps increasing on the balance."

Diagnosis: Rapid kinetic water uptake.[3] Solution: You must isolate the weighing environment from the lab atmosphere.[3][4]

Correct Weighing Workflow:

  • Option A (Glove Box): Ideal.[3] Weigh under

    
     or Ar.
    
  • Option B (The "Difference" Method):

    • Dry the storage vial under vacuum and backfill with Argon.[3]

    • Take the entire sealed vial to the balance. Weigh (Mass A).[3][4]

    • Quickly transfer an estimated amount to your reaction vessel.[3]

    • Immediately reseal the storage vial and weigh it again (Mass B).

    • Mass Added = Mass A - Mass B. Note: Never try to weigh the powder onto a spatula or weigh paper in open air.[1][2][3]

Issue 3: "The NMR spectrum shows a broad peak at 4.8 ppm (D2O/MeOD) or 3.3 ppm (DMSO)."

Diagnosis: Water contamination.[3] Impact: If used in water-sensitive reactions (e.g., acylations, organometallic couplings), the stoichiometry will be off, and the HCl may hydrolyze sensitive reagents.[3] Fix: See SOP-01 (Azeotropic Drying) below.

Standard Operating Procedures (SOPs)

SOP-01: Azeotropic Drying Protocol

Use this when the compound is wet but chemically pure.[1][2]

Reagents: Anhydrous Methanol, Anhydrous Toluene (or Benzene if permitted).[3] Equipment: Rotary Evaporator, High Vacuum Line (Schlenk line).

  • Solubilization: Dissolve the wet salt in MeOH (approx. 10 mL per gram).

  • Chaser Addition: Add Toluene (approx. 20 mL per gram).

    • Mechanism:[5][6][7][8] Toluene forms a low-boiling azeotrope with water and methanol, effectively "entraining" the moisture.[2][3]

  • Concentration: Evaporate solvent at 45°C under reduced pressure.

    • Visual Cue: The solution should turn cloudy as MeOH leaves, precipitating the dry salt.[3]

  • Trituration (Optional): If a gum remains, add Diethyl Ether or MTBE and sonicate to induce crystallization.[3]

  • High Vac: Dry the resulting solid on a manifold for >6 hours.

SOP-02: Storage & Shelf-Life
  • Container: Amber glass vial (protects thiane from photo-oxidation) with a Teflon-lined screw cap.[1][2][3]

  • Secondary Containment: Store the vial inside a desiccator containing active

    
     or Indicating Drierite.
    
  • Atmosphere: Argon backfill is preferred over Nitrogen (Argon is heavier than air and blankets the solid better).[3]

  • Temperature: -20°C is standard, but bring to Room Temp (RT) before opening to prevent condensation.

Visual Workflows

Figure 1: Sample Recovery Decision Tree

Caption: Logical flow for handling [4-(Methylamino)thian-4-yl]methanol HCl based on physical state.

RecoveryTree Start Assess Sample State State1 Free-Flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 State3 Oily Liquid / Goo Start->State3 Action1 Weigh via Difference Method (See Issue 2) State1->Action1 Ready to use Action2 Manual Breakup (Glove Bag) State2->Action2 Minor moisture Action3 Azeotropic Drying (SOP-01) State3->Action3 Deliquesced Action4 High Vacuum Dry (24h, RT) Action2->Action4 Action3->Action4 Action4->State1 Restored

Figure 2: Safe Handling Workflow

Caption: Step-by-step protocol to prevent moisture uptake during experimentation.

HandlingFlow Step1 1. Warm to RT (Prevent Condensation) Step2 2. Purge Headspace (Argon/N2) Step1->Step2 Step3 3. Aliquot Quickly (Avoid metal spatulas) Step2->Step3 Step4 4. Reseal & Parafilm Step3->Step4 Warning CRITICAL: Do not leave open >30s Step3->Warning

Comparative Data: Drying Agents

Drying MethodSuitability for Thiane-Amine HClNotes
High Vacuum (RT) Excellent Safest method.[1][2][3] Removes surface water.[3]
Phosphorus Pentoxide (

)
Good Use in a desiccator (non-contact). Very effective.
Oven Drying (>60°C) High Risk Risk of Thiane oxidation and HCl dissociation.[3]
Basic Desiccants (

, KOH)
FORBIDDEN Will freebase the salt (

), changing stoichiometry.
Lyophilization Excellent Best for recovering from aqueous solutions.[3]

References

  • Sigma-Aldrich. Handling Hygroscopic Reagents: Technical Bulletin AL-163.[1][2][3] (General protocols for amine salts).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105436325, [4-(2-Aminoethyl)thian-4-yl]methanol.[1][2][3] (Structural Analog Data). Retrieved February 12, 2026.[3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[3] Butterworth-Heinemann.[1][2][3] (Standard text for drying organic salts).

  • ScienceMadness & Reddit ChemPros Communities. Consensus on Azeotropic Drying of Amine Salts.[3] (Field-validated technique for recovering deliquesced salts).[1][2][3]

Sources

Troubleshooting

stability of [4-(Methylamino)thian-4-yl]methanol under acidic conditions

Technical Support Center: [4-(Methylamino)thian-4-yl]methanol (MTHM) Ticket Reference: #MTHM-STAB-001 Topic: Stability & Handling under Acidic Conditions Status: Active Guide Last Updated: February 12, 2026 Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(Methylamino)thian-4-yl]methanol (MTHM)

Ticket Reference: #MTHM-STAB-001 Topic: Stability & Handling under Acidic Conditions Status: Active Guide Last Updated: February 12, 2026

Executive Summary

[4-(Methylamino)thian-4-yl]methanol (MTHM) is a specialized heterocyclic building block featuring a gem-disubstituted thiane ring. Its chemical behavior is defined by three competing functionalities:

  • Secondary Amine: Basic center (

    
    ), protonates immediately in acid.
    
  • Primary Alcohol: Neopentyl-like position; resistant to simple elimination but prone to rearrangement or cyclization under forcing conditions.

  • Thioether (Sulfide): Highly susceptible to oxidation and alkylation.

Critical Stability Verdict: MTHM is stable in non-oxidizing dilute acids (HCl, H₂SO₄, < 2M) at ambient temperature, forming the corresponding ammonium salt. However, it displays critical instability under two specific acidic regimes:

  • Oxidizing Acids (HNO₃, HClO₄): Rapid irreversible oxidation of the sulfur ring atom.

  • High-Temperature Acidic Stress (>60°C): Risk of dehydration-driven rearrangement (Demjanov-type) or spiro-aziridinium formation.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see a +16 Da or +32 Da mass shift in my LC-MS after acid treatment."

Diagnosis: Sulfur Oxidation. Root Cause: The thiane sulfur atom is a "soft" nucleophile. If you used an acid containing oxidizing impurities (e.g., nitric acid traces, aged ethers containing peroxides, or perchloric acid), the sulfur oxidizes to the Sulfoxide (+16 Da) or Sulfone (+32 Da) . Resolution:

  • Immediate Action: Switch to non-oxidizing mineral acids (HCl, HBr, H₂SO₄) or organic acids (MSA, TFA).

  • Prevention: Degas all acidic buffers. If extracting from an ether layer, ensure the ether is peroxide-free.

Issue 2: "My product is disappearing, and a new peak appears at RRT 0.85 (less polar)."

Diagnosis: Spiro-Aziridinium Formation or Dehydration. Root Cause: Under forcing acidic conditions (low pH + Heat), the 1,2-amino alcohol motif activates. The protonated hydroxyl group becomes a leaving group. The neighboring nitrogen (even if protonated, via equilibrium) can displace water to form a strained 1-methyl-1-azaspiro[2.5]octan-1-ium intermediate. Resolution:

  • Control: Keep reaction temperature < 40°C during acidification.

  • Recovery: This aziridinium species is highly electrophilic. In water, it may hydrolyze back to the starting material or ring-open to an isomer.

Issue 3: "The HCl salt is oiling out instead of crystallizing."

Diagnosis: Lipophilic Salt Solvation. Root Cause: The thiane ring is lipophilic. In the presence of excess water or alcohols, the hydrochloride salt forms a supersaturated "oil" rather than a lattice. Resolution:

  • Protocol: Use the Anti-Solvent Trituration Method (See Section 4, Protocol B). Avoid water; use anhydrous ethereal HCl or dioxane/HCl.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of MTHM under different acidic stressors.

MTHM_Stability MTHM MTHM (Free Base) [C8H17NOS] Salt Ammonium Salt (Stable Form) [R-NH2Me]+ MTHM->Salt  HCl/H2SO4 (Non-oxidizing, <40°C) Sulfoxide S-Oxide Impurity (+16 Da) MTHM->Sulfoxide  HNO3 or Peroxides (Oxidation) Aziridinium Spiro-Aziridinium Intermediate (Reactive Electrophile) Salt->Aziridinium  Heat (>60°C) - H2O Rearranged Ring Expansion/ Isomerization Products Aziridinium->Rearranged  Nu- Attack

Caption: Figure 1. Divergent stability pathways. Green path indicates safe handling. Red/Yellow paths indicate degradation risks.

Validated Protocols

Protocol A: Acid Stability Stress Test (HPLC)

Use this to validate your specific batch or process conditions.

  • Preparation: Dissolve 10 mg of MTHM in 1.0 mL of the target acidic solvent (e.g., 1M HCl).

  • Control: Prepare a fresh standard in neutral Methanol/Water (50:50).

  • Incubation:

    • Sample A: Ambient temp for 24 hours.

    • Sample B: 50°C for 4 hours.

  • Analysis: Inject 5 µL onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • Acceptance: Purity area % should not decrease by >0.5% compared to Control.

Protocol B: Controlled Hydrochloride Salt Formation

Designed to prevent "oiling out" and ensure stoichiometry.

StepActionTechnical Rationale
1 Dissolve MTHM (1.0 eq) in anhydrous Ethyl Acetate (10 vol).EtOAc is a poor solvent for the salt, promoting precipitation.
2 Cool solution to 0–5°C.Reduces kinetic energy to favor crystal lattice formation over amorphous oil.
3 Add 4M HCl in Dioxane (1.1 eq) dropwise.Anhydrous acid prevents hydration shells that cause oiling.
4 Stir at 0°C for 30 mins, then warm to RT."Aging" the precipitate ensures uniform crystal size.
5 Filter and wash with cold MTBE .Removes excess acid and non-polar impurities.
6 Dry under vacuum at 40°C.Removes residual solvent.

FAQ: Expert Insights

Q: Can I use Trifluoroacetic Acid (TFA) to solubilize MTHM for NMR? A: Yes. MTHM is stable in TFA-d1 for NMR analysis. The trifluoroacetate salt forms readily. However, ensure the TFA is fresh; aged TFA can contain anhydrides that might acylate the primary alcohol over time.

Q: Is the sulfur atom susceptible to the "Mustard" effect (neighboring group participation)? A: In the thiane ring, the sulfur is at position 1 and the leaving group (if activated) is at the exocyclic methyl at position 4. This is a 1,4-relationship. Direct sulfur participation (transannular attack) is geometrically disfavored in the chair conformation compared to the nitrogen participation (1,2-relationship), so nitrogen-driven rearrangement is the primary kinetic risk.

Q: How should I store the free base vs. the salt? A:

  • Free Base: Store at -20°C under Argon. It is sensitive to air oxidation (sulfur) and CO₂ absorption (amine).

  • HCl Salt: Store at RT or 4°C. Highly stable if kept dry. Hygroscopic—use a desiccator.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon; Mechanisms of amino-alcohol rearrangements).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reactivity of saturated sulfur heterocycles and oxidation potentials).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of amino/hydroxyl groups in acidic media).

  • PubChem Compound Summary. (2024). (Oxan-4-yl)methanol (Oxygen analog data for structural comparison). National Center for Biotechnology Information.

Reference Data & Comparative Studies

Validation

comparing metabolic stability of thiane vs tetrahydropyran scaffolds

Part 1: Executive Summary & Core Directive Objective: This guide provides a technical comparison of the metabolic stability profiles of Thiane (tetrahydrothiopyran) and Tetrahydropyran (THP) scaffolds. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: This guide provides a technical comparison of the metabolic stability profiles of Thiane (tetrahydrothiopyran) and Tetrahydropyran (THP) scaffolds. It is designed for medicinal chemists and DMPK scientists evaluating bioisosteric replacements to modulate lipophilicity (


), intrinsic clearance (

), and metabolic soft spots.

Core Thesis: While both scaffolds serve as saturated bioisosteres for cyclohexane, they exhibit divergent metabolic fates. THP is primarily cleared via CYP450-mediated C-hydroxylation (often leading to ring scission), whereas Thiane is a "metabolic alert" scaffold prone to rapid S-oxidation mediated by both CYP450 and Flavin-containing Monooxygenases (FMOs).

Part 2: Physicochemical & Mechanistic Comparison

Physicochemical Profile

The substitution of oxygen (THP) with sulfur (Thiane) fundamentally alters the electronic and steric environment of the ring.

FeatureTetrahydropyran (THP)Thiane (Tetrahydrothiopyran)Impact on Drug Design
Heteroatom Oxygen (Hard Base)Sulfur (Soft Nucleophile)S is prone to FMO metabolism.
Lipophilicity (

)
Lower (

)
Higher (

)
Thiane is more lipophilic than THP; closer to cyclohexane.
H-Bonding Strong AcceptorWeak/Null AcceptorTHP improves solubility; Thiane offers little aqueous solubility gain.
Ring Conformation Chair (Rigid)Chair (Distorted)C-S bond length (1.82 Å) vs C-O (1.43 Å) alters substituent vectors.
Metabolic Pathways: The Divergence

The critical distinction lies in the site of oxidation. THP undergoes carbon oxidation, while Thiane undergoes heteroatom oxidation.

A. Tetrahydropyran (THP): Oxidative Ring Scission

THP is generally stable but susceptible to CYP450-mediated hydroxylation at the


-carbon (C2/C6).
  • Mechanism: Hydrogen abstraction

    
     Radical recombination 
    
    
    
    Hemiacetal formation.
  • Consequence: The resulting hemiacetal is unstable and spontaneously opens to form an acyclic aldehyde/alcohol, often losing the pharmacophore's structural integrity.

B. Thiane: S-Oxidation (Sulfoxidation)

Thiane is a "soft" nucleophile, making it a high-affinity substrate for FMOs (specifically FMO3) and CYP450s.

  • Mechanism: Direct oxygen transfer to the sulfur lone pair.

  • Step 1 (Sulfoxide): Formation of the sulfoxide (

    
    ). This is often reversible  (via sulfoxide reductases) but increases polarity.
    
  • Step 2 (Sulfone): Further oxidation to the sulfone (

    
    ). This is irreversible and metabolically stable but significantly alters the molecule's shape and polarity (
    
    
    
    drops drastically).
Pathway Visualization (Graphviz)

MetabolicPathways cluster_THP Tetrahydropyran (THP) Metabolism cluster_Thiane Thiane Metabolism THP Tetrahydropyran (Parent) Radical C-Radical Intermediate THP->Radical CYP450 (H-abstraction) Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Acyclic Acyclic Aldehyde (Ring Scission) Hemiacetal->Acyclic Spontaneous Ring Opening Thiane Thiane (Parent) Sulfoxide Sulfoxide (Chiral/Polar) Thiane->Sulfoxide FMO / CYP450 (S-Oxidation) Sulfoxide->Thiane Reductase (Reversible) Sulfone Sulfone (Stable/Polar) Sulfoxide->Sulfone CYP450 (Slow)

Caption: Comparative metabolic fates. THP undergoes destructive ring opening, while Thiane undergoes sequential S-oxidation.

Part 3: Experimental Protocols & Data Analysis

To accurately compare these scaffolds, standard microsomal stability assays must be modified to account for FMO activity , which is heat-labile and independent of CYP inhibitors like 1-ABT.

Protocol: Differential Metabolic Stability Assay (CYP vs. FMO)

Objective: Determine the intrinsic clearance (


) contribution of CYP450 versus FMO enzymes for Thiane-containing compounds.
Reagents & Setup
  • Enzyme Source: Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: FMO activity is higher at pH 8.4, but 7.4 is used for physiological relevance.

  • Inhibitors:

    • 1-Aminobenzotriazole (1-ABT): Non-selective CYP inhibitor (1 mM).

    • Heat Inactivation: Pre-incubation at 50°C for 5 mins (Selectively deactivates FMOs, leaves CYPs largely intact).

Workflow
  • Preparation: Prepare 1 µM test compound (Thiane/THP analog) in buffer.

  • Condition A (Total Metabolism): HLM + NADPH.

  • Condition B (FMO-Null): Heat-treated HLM + NADPH.

  • Condition C (CYP-Null): HLM + 1-ABT + NADPH.

  • Incubation: Incubate at 37°C. Sample at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring parent depletion and formation of Sulfoxide (+16 Da) or Sulfone (+32 Da).

Data Interpretation Table
ObservationConclusion for Thiane Scaffold
High

in A, Low in C
Metabolism is primarily CYP-driven (likely C-oxidation).
High

in A, Low in B
Metabolism is primarily FMO-driven (S-oxidation).
Metabolite +16 Da (Major) Sulfoxide formed. Check for reversibility in cytosol.
Metabolite +16 Da (Unstable) Potential hemiacetal (THP ring opening).
Workflow Visualization (Graphviz)

ProtocolFlow Start Test Compound (1 µM) Split Split Conditions Start->Split CondA Total HLM (CYP + FMO) Split->CondA CondB Heat-Treated HLM (CYP Only) Split->CondB CondC HLM + 1-ABT (FMO Only) Split->CondC Incubate Incubate 37°C (0-60 min) CondA->Incubate CondB->Incubate CondC->Incubate Quench Quench (ACN) LC-MS/MS Analysis Incubate->Quench Result1 Calc: Total CLint Quench->Result1 Result2 Calc: FMO Contribution (Total - Heat Treated) Quench->Result2

Caption: Experimental workflow to deconvolute CYP vs. FMO clearance contributions.

Part 4: Strategic Recommendations

  • Bioisosteric Switching:

    • Replacing Cyclohexane with THP is a standard strategy to lower

      
       (~1.5 unit drop) and introduce a H-bond acceptor. Metabolic risk is low unless the 
      
      
      
      -position is chemically activated (e.g., benzylic).
    • Replacing THP with Thiane is risky. While it modulates electronics, the S-oxidation liability often leads to high clearance. This swap is best reserved for prodrug strategies or when the sulfone is the active species.

  • Blocking Metabolism:

    • For THP: Block

      
      -hydroxylation by introducing gem-dimethyl groups or fluorine at C2/C6.
      
    • For Thiane: S-oxidation is difficult to block sterically because the sulfur lone pairs are accessible. Oxidation to the Sulfone (via pre-metabolism synthesis) is a viable strategy to lock the physicochemical properties, though this dramatically lowers

      
      .
      
  • Toxicity Alert:

    • THP ring opening generates aldehydes, which can form covalent adducts (Schiff bases) with proteins, leading to idiosyncratic toxicity.

    • Thiane S-oxidation is generally a detoxification pathway, but redox cycling between sulfide and sulfoxide can generate Reactive Oxygen Species (ROS).

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[1][2][3][4] Link

  • Pang, Y., et al. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. ChemistryOpen. Link

Sources

Comparative

A Researcher's Guide to Elemental Analysis Standards for Sulfur-Containing Heterocycles

For researchers, scientists, and professionals in drug development, the precise quantification of sulfur in heterocyclic compounds is a critical analytical checkpoint. The presence and concentration of sulfur can signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of sulfur in heterocyclic compounds is a critical analytical checkpoint. The presence and concentration of sulfur can significantly influence a molecule's pharmacological activity, metabolic stability, and potential toxicity. Therefore, robust and accurate elemental analysis is not merely a routine measurement but a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards for sulfur-containing heterocycles, supported by experimental insights to ensure the integrity of your analytical data.

The Critical Role of Sulfur in Drug Development

Sulfur-containing heterocycles are a prominent structural motif in a vast array of pharmaceuticals. From the thiazole ring in the antibiotic Penicillin to the thiophene moiety in the antiplatelet drug Clopidogrel, sulfur's unique electronic and steric properties are leveraged by medicinal chemists to fine-tune drug-receptor interactions and pharmacokinetic profiles. Consequently, verifying the exact sulfur content is paramount to confirming the identity, purity, and stoichiometry of active pharmaceutical ingredients (APIs) and their intermediates.

Navigating the Landscape of Analytical Techniques

Several instrumental methods are available for the determination of sulfur content, each with its own set of advantages and limitations. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

Combustion Analysis (ASTM D5453, ISO 20846): This is the most widely adopted and robust method for determining total sulfur content.[1][2][3][4] The sample is combusted at a high temperature (typically around 1000-1450°C) in an oxygen-rich environment, which converts all sulfur species into sulfur dioxide (SO₂).[1][5][6][7][8] The SO₂ is then detected, commonly by ultraviolet fluorescence (UVF) or non-dispersive infrared (NDIR) spectroscopy.[1][5][6][7][9] The UVF detector offers exceptional sensitivity and a linear response over a wide concentration range, making it ideal for trace-level analysis.[1]

X-Ray Fluorescence (XRF) (ASTM D2622, ASTM D4294, ISO 20884): XRF is a non-destructive technique that bombards the sample with X-rays, causing the sulfur atoms to emit characteristic secondary X-rays.[9][10] The intensity of these emitted X-rays is proportional to the sulfur concentration. Wavelength-dispersive XRF (WDXRF) is specified in methods like ASTM D2622 and offers high resolution and accuracy, while energy-dispersive XRF (EDXRF) is often used for faster, more routine screening.[9][10] While powerful, XRF can be more susceptible to matrix effects compared to combustion analysis.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For liquid samples, ICP-OES can be a suitable technique for sulfur determination. The sample is introduced into a high-temperature plasma, which excites the sulfur atoms. As they relax, they emit light at a characteristic wavelength, and the intensity of this emission is measured. Certified reference materials for ICP are available, typically as solutions.

A Comparative Guide to Commercially Available Sulfur Standards

The foundation of accurate elemental analysis lies in the quality and appropriateness of the calibration standards. Certified Reference Materials (CRMs) are indispensable for establishing method traceability, validating instrument performance, and ensuring the accuracy of results.[11][12][13][14] These standards are produced by accredited laboratories and come with a certificate of analysis detailing the certified value, uncertainty, and traceability to national or international standards (e.g., NIST).[13][14]

While a plethora of CRMs exist for sulfur in petroleum matrices (diesel, gasoline, mineral oil), the availability of certified standards specifically for sulfur-containing heterocycles is limited.[15][16][17][18] Researchers must therefore select the most suitable standard from the available options, with careful consideration of the matrix and the physicochemical properties of the analyte.

Below is a comparison of representative commercially available sulfur standards suitable for the calibration of combustion analyzers.

Standard Type Matrix Certified Sulfur Concentration Range Key Features Applicable Test Methods Accreditation
Pure Organic Compounds Crystalline SolidCompound-specific (e.g., Sulfanilamide, Cystine)High purity, well-defined stoichiometry. Ideal for fundamental instrument checks and as a primary standard.Universal for combustion analysisOften traceable to NIST
Sulfur in Mineral Oil Light or Heavy Mineral Oil<1 ppm to 5%Liquid matrix, available in a wide range of concentrations. Useful for creating a multi-point calibration curve.[19]ASTM D5453, ASTM D4294, ASTM D2622, IP 336[14][19]ISO 17034, ISO/IEC 17025[12][13][19]
Sulfur in Synthetic Diesel Synthetic Diesel Fuel<1 ppm to 5%Closely mimics a common organic matrix.ASTM D5453, ASTM D2622, ASTM D7039[14]ISO 17034, ISO/IEC 17025[12]
Sulfur in Isooctane Isooctaneppm levelsVolatile matrix suitable for certain applications and sample types.[18][20]ASTM D5453ISO 17034
Expert Insights on Standard Selection:

For the analysis of novel sulfur-containing heterocyclic APIs, which are often crystalline solids, a multi-faceted approach to standardization is recommended:

  • Primary Calibration with a Pure Organic Standard: A well-characterized, stable, and high-purity sulfur-containing organic compound like sulfanilamide or cystine should be used for the primary instrument calibration.[16] This ensures that the instrument's response is calibrated against a known and reliable amount of sulfur.

  • Method Validation with Matrix-Matched Standards: To account for potential matrix effects and ensure complete combustion of the specific heterocyclic structure, a method validation should be performed. This can involve analyzing a well-characterized in-house reference material of the heterocyclic compound or a closely related analogue.

  • Quality Control with a Liquid CRM: A liquid CRM, such as sulfur in mineral oil, should be analyzed periodically as a quality control check.[13] This verifies the ongoing stability and performance of the analytical system.

Experimental Workflow for Sulfur Determination by Combustion Analysis

The following protocol outlines the key steps for the accurate determination of sulfur in a novel heterocyclic compound using a combustion analyzer with a UV-fluorescence detector.

experimental_workflow cluster_prep 1. Preparation cluster_calibration 2. Instrument Calibration cluster_analysis 3. Sample Analysis cluster_validation 4. Data Validation & Reporting start Start sample_prep Sample Weighing & Encapsulation start->sample_prep standard_prep Standard Weighing & Encapsulation start->standard_prep combustion Combustion of Sample (Sample -> SO2) sample_prep->combustion cal_curve Generate Calibration Curve (using Pure Organic Standard) standard_prep->cal_curve qc_check Analyze QC Standard (e.g., Sulfur in Mineral Oil) cal_curve->qc_check data_review Review Data & System Suitability qc_check->data_review detection UV-Fluorescence Detection of SO2 combustion->detection quantification Quantification of Sulfur (based on Calibration Curve) detection->quantification quantification->data_review report Generate Report data_review->report

Caption: Experimental workflow for sulfur determination.

Step-by-Step Protocol:
  • Instrument Preparation:

    • Ensure the combustion furnace has reached the optimal temperature (e.g., 1050°C).

    • Verify that the oxygen and carrier gas (typically argon) flows are stable and at the manufacturer's recommended rates.

    • Check the status of the scrubber and moisture trap to ensure efficient removal of interfering gases.

  • Calibration:

    • Accurately weigh a certified pure organic sulfur standard (e.g., sulfanilamide) into a tin capsule. The mass should be chosen to cover the expected range of sulfur in the samples.

    • Prepare a series of calibration standards at different concentrations to establish a multi-point calibration curve.

    • Analyze the calibration standards and plot the instrument response (e.g., peak area) against the known mass of sulfur. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Sample Preparation:

    • Accurately weigh a homogenous sample of the sulfur-containing heterocyclic compound (typically 1-5 mg) into a tin capsule.

    • Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Introduce the encapsulated sample into the combustion analyzer.

    • The instrument will automatically perform the combustion, detection, and integration of the resulting SO₂ peak.

    • The software will calculate the sulfur concentration based on the calibration curve.

  • Quality Control:

    • Analyze a quality control standard (e.g., a mid-range sulfur in mineral oil CRM) after every 10-15 samples to verify the stability of the calibration.

    • The results for the QC standard should fall within the certified acceptance limits.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, the analytical method must be validated.[21] Method validation demonstrates that the procedure is suitable for its intended purpose. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a CRM or a sample of known concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Logical Decision Making in Standard Selection

The choice of an appropriate standard is a critical decision that directly impacts the quality of the analytical data. The following decision tree illustrates a logical approach to selecting the right standard for your application.

standard_selection start Start: Need to Analyze Sulfur in a Heterocycle instrument_check Is this a routine instrument performance check? start->instrument_check yes_pure Yes instrument_check->yes_pure no_quant No, for quantitative analysis instrument_check->no_quant use_pure_organic Use a high-purity organic standard (e.g., Sulfanilamide, Cystine) yes_pure->use_pure_organic matrix_type What is the sample matrix? no_quant->matrix_type solid Solid matrix_type->solid liquid Liquid matrix_type->liquid solid_cal Calibrate with a pure organic standard. Validate with an in-house reference material. solid->solid_cal liquid_cal Use a matrix-matched liquid CRM (e.g., Sulfur in Mineral Oil, Diesel) liquid->liquid_cal qc_check Incorporate a QC standard of a different matrix to monitor system performance. solid_cal->qc_check liquid_cal->qc_check

Caption: Decision tree for selecting sulfur standards.

Conclusion

The accurate elemental analysis of sulfur-containing heterocycles is a non-negotiable aspect of research and development in the pharmaceutical industry. While the direct availability of certified reference materials for every novel heterocyclic compound is not feasible, a robust and scientifically sound analytical approach can be established through the judicious selection and use of available pure organic and matrix-matched standards. By understanding the principles of combustion analysis, adhering to validated protocols, and implementing a rigorous quality control framework, researchers can ensure the integrity and reliability of their sulfur analysis data, thereby supporting the development of safe and effective medicines.

References

  • Ayalytical. (n.d.). ASTM D5453 Sulfur Test Procedure. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. Retrieved from [Link]

  • Crea Analytical. (n.d.). Total Sulfur Analysis. Retrieved from [Link]

  • Titan Metallurgy. (n.d.). Carbon/Sulfur Analysis - Combustion LECO Analysis. Retrieved from [Link]

  • Eltra. (n.d.). Carbon & Sulfur Determination in Steel Plants and Foundries. Retrieved from [Link]

  • EST Analytical. (n.d.). Total Sulfur Analysis. Retrieved from [Link]

  • HORIBA. (n.d.). Measurement Principle - Carbon/Sulfur Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). Sulfur in Organic and Inorganic Materials by Combustion and IR Detection. Retrieved from [Link]

  • International Organization for Standardization. (2013). ISO 14720-1:2013 - Determination of sulfur in powders and granules of non-oxidic ceramic raw and basic materials — Part 1: Infrared measurement methods. Retrieved from [Link]

  • PAC LP. (n.d.). PAC-Elemental Analysis-NSure: Nitrogen & Sulfur. Retrieved from [Link]

  • International Organization for Standardization. (2000). ISO 15178:2000 - Soil quality — Determination of total sulfur by dry combustion. Retrieved from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]

  • Intertek. (n.d.). ISO 14596 Sulfur Content Testing by Combustion & IR Detection. Retrieved from [Link]

  • ARO Scientific Ltd. (n.d.). Sulfur Certified Reference Materials (CRM) and Standards. Retrieved from [Link]

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. Retrieved from [Link]

  • ASTM International. (2012). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]

  • ESSLAB. (n.d.). SUHMBLANK - Sulfur Certified Reference Material in Heavy Mineral Oil, Blank. Retrieved from [Link]

  • Patel, M., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 857-867. Retrieved from [Link]

  • Greyhound Chromatography. (2023). Paragon Scientific's Sulfur Certified Reference Materials. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Sulfur Certified Reference Material, UKAS ISO 17025 & ISO 17034 Certified, Sulfur in heavy mineral oil, 3.0000 % (30000ppm), 100mL., Paragon Scientific™. Retrieved from [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

  • Yokogawa Europe. (n.d.). Process Gas Chromatographs. Retrieved from [Link]

  • Intertek. (n.d.). Sulfur Species Analysis. Retrieved from [Link]

  • Zhou, Y. J., et al. (2019). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). Asian Journal of Organic Chemistry, 8(7), 978-981. Retrieved from [Link]

  • Richard, J. J., & Vick, R. D. (1977). Determination of elemental sulfur by gas chromatography. Environmental Science & Technology, 11(12), 1084-1086. Retrieved from [Link]

Sources

Validation

validating purity of [4-(Methylamino)thian-4-yl]methanol using HPLC

Executive Summary Validating the purity of [4-(Methylamino)thian-4-yl]methanol presents a "perfect storm" of chromatographic challenges: the molecule is highly polar, basic, lacks a strong UV chromophore, and contains a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of [4-(Methylamino)thian-4-yl]methanol presents a "perfect storm" of chromatographic challenges: the molecule is highly polar, basic, lacks a strong UV chromophore, and contains a sulfur atom prone to oxidation.

This guide moves beyond generic protocols to compare two distinct separation strategies: High-pH Reversed-Phase (RP) Chromatography versus Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and orthogonality, we define the optimal pathway for detecting critical impurities—specifically the S-oxide (sulfoxide) and S,S-dioxide (sulfone) degradation products.

The Challenge: The "Invisible" & Unstable Analyte

Before selecting a method, one must understand the analyte's physicochemical behavior.

  • Structure Analysis: The thiane (tetrahydrothiopyran) ring is saturated. Unlike thiophene, it lacks conjugation.

    • Consequence:Zero significant UV absorbance >210 nm. Standard UV detection at 254 nm is useless.

  • Basicity: The secondary amine (

    
    ) is positively charged at neutral pH.
    
    • Consequence: Severe peak tailing on standard C18 columns due to silanol interactions.

  • Redox Instability: The sulfide sulfur is easily oxidized by atmospheric oxygen or peroxides in solvents.

    • Consequence: The method must resolve the parent from its sulfoxide (early eluter in RP) and sulfone analogs.

Impurity Pathway Diagram

The following diagram illustrates the critical degradation pathways that the HPLC method must detect.

ImpurityPathway Parent Parent Analyte [4-(Methylamino)thian-4-yl]methanol (Sulfide) Ox1 Impurity A: Sulfoxide (Chiral S-oxide) Parent->Ox1 Oxidation (+O) DesMethyl Impurity C: Des-methyl Analog Parent->DesMethyl Synthetic precursor or degradation Ox2 Impurity B: Sulfone (S,S-dioxide) Ox1->Ox2 Oxidation (+O)

Caption: Critical impurity pathways. The method must resolve the Sulfoxide (Impurity A) and Sulfone (Impurity B) from the Parent.

Comparative Analysis: HILIC vs. High-pH RP

We evaluated two methodologies. Note that traditional acidic RP-HPLC (pH 2-3) was excluded early due to "dewetting" risks with the required 100% aqueous mobile phase and poor retention of the polar amine.

Method A: High-pH Reversed-Phase (The Robust Choice)
  • Mechanism: Uses a hybrid-silica C18 column at pH 10.5. The high pH deprotonates the amine (neutralizing it), drastically increasing retention and improving peak shape.

  • Detector: Charged Aerosol Detector (CAD) or ELSD (due to lack of UV chromophore).

  • Pros: Excellent peak shape; robust; uses standard solvents (MeOH/Water).

  • Cons: Requires specialized high-pH stable columns; silica dissolution risk if pH is uncontrolled.

Method B: HILIC (The Sensitive Choice)
  • Mechanism: Uses a Zwitterionic or Amide phase. Retains the charged amine via electrostatic and hydrophilic interactions.

  • Detector: ESI-MS (Mass Spectrometry) or CAD.

  • Pros: High sensitivity (MS friendly); orthogonal selectivity (elution order reversed compared to RP).

  • Cons: Long equilibration times; sensitivity to sample diluent (must match initial mobile phase).

Performance Data Comparison
ParameterMethod A: High-pH RP (C18 Hybrid)Method B: HILIC (Zwitterionic)
Mobile Phase 10mM Ammonium Bicarbonate (pH 10.5) / MeOH10mM Amm. Acetate (pH 5.[1]8) / ACN
Retention (

)
4.2 (Moderate)6.5 (Strong)
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)
Sulfoxide Resolution (

)
2.5 (Elutes before parent)3.8 (Elutes after parent)
Equilibration Time 5 mins20 mins
Detection Limit (CAD) ~0.05% w/w~0.02% w/w

Verdict: For routine QC purity validation, Method A (High-pH RP) is recommended due to its robustness and faster equilibration. However, for identifying unknown impurities, Method B (HILIC-MS) is the superior structural tool.

Recommended Protocol: High-pH RP-HPLC with CAD

This protocol is designed for the routine purity assessment of the title compound.

Instrument Configuration
  • System: HPLC or UHPLC.[2]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Note: If UV is the only option, use 205 nm and replace MeOH with Acetonitrile (lower UV cutoff), but expect baseline drift and lower sensitivity.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or similar high-pH stable hybrid).

  • Temperature: 35°C.

Reagents & Mobile Phase
  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic (Solvent B): Methanol (LC-MS grade).

Gradient Profile
Time (min)% A (Buffer)% B (MeOH)Action
0.0955Initial Hold
2.0955End Hold
12.01090Elution Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End Run
Sample Preparation
  • Diluent: 90:10 Water:Methanol (to match initial gradient conditions and prevent peak distortion).

  • Concentration: 0.5 mg/mL (for purity); 1.0 mg/mL (for impurity limits).

Validation Framework (ICH Q2 R2)

To validate this method for regulatory submission, follow the ICH Q2(R2) guidelines.

A. Specificity (Forced Degradation)

You must prove the method can separate the parent from degradation products.

  • Oxidation: Treat sample with 3%

    
     for 1 hour.
    
    • Expectation: Appearance of Peak A (Sulfoxide, RRT ~0.8) and Peak B (Sulfone, RRT ~0.6).

  • Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH.

    • Expectation: Minimal degradation (thianes are generally stable to hydrolysis, unlike esters).

B. Linearity & Range
  • Range: From LOQ to 120% of the nominal concentration.

  • Criterion:

    
     for the main peak.
    
  • Note on CAD: CAD response is curvilinear. You must use a power function regression (

    
    ) or a quadratic fit, not simple linear regression, unless working over a very narrow range.
    
C. Accuracy (Recovery)
  • Spike known impurities (if available) or the parent compound into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: 98.0% – 102.0% recovery.[3]

Validation Workflow Diagram

Validation Start Start Validation (ICH Q2 R2) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Specificity Specificity (Forced Degradation: H2O2, Acid, Base) SystemSuit->Specificity Linearity Linearity & Range (CAD: Use Power Fit) Specificity->Linearity No Interference Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][5]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-UV Absorbing Compounds. LCGC North America. [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: [4-(Methylamino)thian-4-yl]methanol hydrochloride

Executive Safety Summary & Risk Profile Compound: [4-(Methylamino)thian-4-yl]methanol hydrochloride CAS: 1311317-87-9 (Reference for base structure/analogues) Physical State: Solid (White to Off-white Powder/Crystals) So...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound: [4-(Methylamino)thian-4-yl]methanol hydrochloride CAS: 1311317-87-9 (Reference for base structure/analogues) Physical State: Solid (White to Off-white Powder/Crystals) Solubility: Water, Methanol, DMSO.

The "Unknown Toxicity" Protocol

As a research intermediate, this compound lacks a comprehensive toxicological profile (LD50, OEL). However, its structure—a thiane heterocycle coupled with a secondary amine —triggers specific Structure-Activity Relationship (SAR) alerts.

Why this matters:

  • Thiane Ring (Sulfur Heterocycle): Sulfur-containing saturated rings often possess distinct biological activity and can be metabolic precursors to sulfoxides/sulfones. They also carry a risk of unpleasant odor and catalyst poisoning.

  • Amine Hydrochloride Salt: The salt form stabilizes the molecule but increases the risk of inhalation exposure due to fine particulate dust. Upon contact with mucous membranes (lungs, eyes), hydrolysis can release the free amine, causing irritation or pH-dependent tissue damage.

  • Bioactivity Potential: This scaffold resembles 4-substituted piperidines (common in high-potency analgesics and neuroactive drugs). Until proven otherwise, treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) - Control Band 3.

PPE Matrix: The Defense-in-Depth Strategy

Do not rely on a single barrier. The following PPE configuration is designed to create redundancy.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100/PAPR The HCl salt form generates fine particulates during weighing. A standard surgical mask offers zero protection against chemical dust. If handling >100mg outside a hood, P100 is mandatory.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area against dust and potential splashes during solubilization.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Outer Glove: Standard Nitrile (changed immediately upon contamination).Inner Glove: Long-cuff Nitrile (taped to lab coat).Why: Amine salts can permeate latex. Double gloving creates a "breakthrough buffer."
Dermal (Body) Tyvek® Lab Coat or Closed-Front Smock Cotton coats trap dust in fibers, carrying contamination out of the lab. Tyvek sheds particles and is disposable.
Engineering Fume Hood / BSC Class II Mandatory. Never handle the solid on an open bench. Airflow velocity must be verified >100 fpm.

Decision Logic: PPE Selection

The following decision tree illustrates the dynamic selection of PPE based on the quantity handled and the physical state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Liquid) State->Liquid Qty Quantity? Solid->Qty Conc Concentration? Liquid->Conc Small < 100 mg Qty->Small Large > 100 mg Qty->Large Prot_A PROTOCOL A: Fume Hood + N95 + Double Nitrile Small->Prot_A Prot_B PROTOCOL B (High Risk): Powder Hood/Glove Box + P100 + Tyvek Sleeves Large->Prot_B Dilute Dilute (<10mM) Conc->Dilute Conc_High Concentrated (>10mM) Conc->Conc_High Prot_C PROTOCOL C: Splash Goggles + Single Nitrile + Lab Coat Dilute->Prot_C Prot_D PROTOCOL D: Fume Hood + Double Nitrile + Face Shield Conc_High->Prot_D

Figure 1: Risk-based PPE selection logic. Note that solid handling always requires higher respiratory protection due to dust generation potential.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment of the amine hydrochloride salt during the most critical phase: Solubilization .

Step 1: Preparation (The "Cold" Zone)
  • Static Control: Amine HCl salts are prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent powder scattering.

  • Solvent Prep: Pre-measure your solvent (e.g., Methanol or Water) before opening the compound vial.

Step 2: Weighing & Solubilization (The "Hot" Zone)
  • Location: Chemical Fume Hood (Sash at 18 inches).

  • Technique:

    • Tare the receiving vial with the cap on.

    • Open the source vial. Do not insert a spatula directly if the neck is narrow. Tap gently or use a micro-spatula.

    • Transfer solid. Cap both vials immediately.

    • Wet Down: Add solvent to the receiving vial immediately. Once in solution, the inhalation risk drops significantly.

Step 3: Decontamination
  • Wipe Down: Use a methanol-dampened wipe to clean the balance and surrounding area. The solvent helps solubilize any invisible amine salt residues.

  • Gloves: Remove outer gloves inside the hood and discard them into hazardous waste.

Waste Disposal & Deactivation[1]

Critical Note: Do not dispose of this compound down the drain. The thiane ring contains sulfur, which can cause environmental issues and odor complaints.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum labeled "Toxic Solids - Sulfur Containing."
Liquid Waste Organic Solvent WasteSegregate into halogenated or non-halogenated streams based on the solvent used. Label "Contains Thiane Derivatives."
Spill Cleanup Contaminated DebrisIf spilled, cover with vermiculite. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines. Use a soapy water solution first.[1]

Emergency Response Procedures

Inhalation (Dust Exposure)[2][3]
  • Immediate Action: Move to fresh air.

  • Mechanism: The HCl salt will react with lung moisture to form weak hydrochloric acid and the free amine, causing bronchoconstriction.

  • Treatment: Oxygen if breathing is difficult. Seek medical evaluation for potential delayed pulmonary edema.

Skin Contact
  • Immediate Action: Wash with soap and copious water for 15 minutes.[2]

  • Contraindication: Do not use alcohol or organic solvents to wash skin; this increases dermal absorption of the compound.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 4.C: Laboratory Chemical Hoods and Other Engineering Controls. Link

  • PubChem. Thiane (Compound Summary). National Library of Medicine. (Used for SAR analysis of the thiane ring hazards). Link

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. (Basis for Control Banding approach).[2] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
[4-(Methylamino)thian-4-yl]methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Methylamino)thian-4-yl]methanol hydrochloride
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